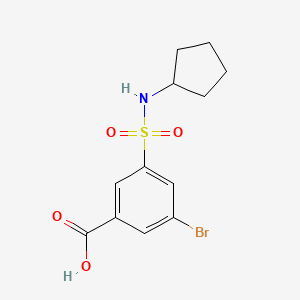![molecular formula C18H31N3O4 B3797093 Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B3797093.png)
Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate
概要
説明
Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the 4-methyl-2-oxopentanoyl Group: This step involves the acylation of the piperidine intermediate using 4-methyl-2-oxopentanoyl chloride in the presence of a base such as triethylamine.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving ethyl piperazine-1-carboxylate.
Final Coupling Reaction: The final product is obtained by coupling the piperidine and piperazine intermediates under suitable reaction conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
- 3-Ethyl-4-methylpentan-1-ol
Uniqueness
Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of piperidine and piperazine rings, along with the ester functional group, makes it a versatile compound for various applications in scientific research.
特性
IUPAC Name |
ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O4/c1-4-25-18(24)20-10-8-19(9-11-20)15-6-5-7-21(13-15)17(23)16(22)12-14(2)3/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQDMKPVMZUPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B3797013.png)
![1-[2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}amino)ethyl]imidazolidin-2-one](/img/structure/B3797021.png)

![2-ethyl-5-methyl-5'-phenyl-3'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3H,3'H-4,4'-biimidazole](/img/structure/B3797045.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B3797056.png)
![[2-(6-aminopyridin-3-yl)phenyl]methanol](/img/structure/B3797061.png)

![4-ethoxy-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B3797068.png)
![6-[[1-(4-Fluorophenyl)pyrrolidin-3-yl]amino]-2-methylheptan-2-ol](/img/structure/B3797076.png)
![{3-(2-phenylethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B3797084.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(2-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B3797089.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3797101.png)

![[3-benzyl-1-(2,4-dimethylbenzoyl)-3-piperidinyl]methanol](/img/structure/B3797112.png)
